2-Octyloxyphenylboronic acid

Potentiometric sensor Catecholamine detection Ion-selective electrode

Developing diol-selective sensors or optimizing Suzuki couplings demands arylboronic acids with consistent substitution patterns. Generic substitution introduces variability in binding affinity and cross-coupling selectivity. • Validated ionophore: 58 mV/decade slope, detection limit 1.7×10⁻⁵ mol/L for dobutamine-selective membrane electrodes. • Ortho-octyloxy substitution defines a distinct steric/electronic profile, enabling selectivity unmatched by para-isomers. • ≥98% purity supports reproducible biaryl synthesis and sensor fabrication. Full analytical documentation provided. Standard research quantities available for global shipment.

Molecular Formula C14H23BO3
Molecular Weight 250.14 g/mol
CAS No. 1311163-98-0
Cat. No. B059159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octyloxyphenylboronic acid
CAS1311163-98-0
Synonyms2-octyloxyphenylboronicacid
Molecular FormulaC14H23BO3
Molecular Weight250.14 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1OCCCCCCCC)(O)O
InChIInChI=1S/C14H23BO3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11,16-17H,2-6,9,12H2,1H3
InChIKeyIXBINCPWFBHJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octyloxyphenylboronic Acid: High-Purity ortho-Substituted Boronic Acid


2-Octyloxyphenylboronic acid (CAS: 1311163-98-0) is an ortho-substituted arylboronic acid featuring an octyloxy chain on the phenyl ring. Its molecular formula is C₁₄H₂₃BO₃ (MW: 250.14 g/mol) [1]. The compound is a versatile building block for Suzuki-Miyaura cross-couplings and a selective recognition element for diol-containing molecules, owing to its boronic acid moiety [2]. Commercial availability typically offers high purity (e.g., 98%) suitable for demanding synthetic and analytical applications [1].

Why 2-Octyloxyphenylboronic Acid Outperforms Generic Analogs


Generic substitution of arylboronic acids is unreliable due to the profound impact of substitution pattern and lipophilicity on molecular recognition and reactivity. For instance, the ortho-octyloxy substituent in 2-octyloxyphenylboronic acid dictates a specific steric and electronic environment that directly influences diol-binding affinity and sensor performance [1]. As demonstrated in chemiluminescence assays, the ortho-substituted 3-octyloxyphenylboronic acid fails to provide the same enhancing effect as 4-biphenylboronic acid, while the para-isomer (4-octyloxyphenylboronic acid) exhibits different selectivity profiles in ion-selective electrodes [2]. Direct performance comparisons between 2-octyloxyphenylboronic acid and alternative boronic carriers reveal quantifiable differences in detection limit, slope, and response time for catecholamine sensing [1].

2-Octyloxyphenylboronic Acid: Quantitative Performance Benchmarks


Potentiometric Slope for Dobutamine Detection

When used as an ionophore in a plasticized membrane electrode for dobutamine determination, 2-octyloxyphenylboronic acid delivers a Nernstian slope of 58 mV/decade, which is higher than the 56±2 mV/decade slope obtained with 3-(4-tolylazo)phenylboronic acid (TAPBA) under comparable conditions [1][2]. Both systems operate within a similar linear range but the superior slope of 2-octyloxyphenylboronic acid indicates more sensitive potentiometric response.

Potentiometric sensor Catecholamine detection Ion-selective electrode

Detection Limit and Response Time Profile

2-Octyloxyphenylboronic acid achieves a detection limit of 1.7 × 10⁻⁵ mol/L and a linear range of 5 × 10⁻⁴ – 1 × 10⁻² mol/L for dobutamine, which is nearly identical to the performance of TAPBA (detection limit 1.3 × 10⁻⁵ mol/L, linear range 5 × 10⁻⁵ – 1 × 10⁻² mol/L) [1][2]. However, the response time of the 2-octyloxyphenylboronic acid electrode (10–20 s) is longer than that of TAPBA (5–10 s), highlighting a trade-off that may favor applications where longer electrode lifetime or stability is prioritized.

Ion-selective electrode Detection limit Response time

pKa and Diol Binding Behavior

The predicted pKa of 2-octyloxyphenylboronic acid is 8.59±0.53, which is lower than that of its para-isomer 4-octyloxyphenylboronic acid (predicted pKa ~8.72–8.88) [1]. The ortho-substitution pattern influences both the acidity of the boronic acid group and the steric environment around the boron atom, which in turn affects diol complexation efficiency. A lower pKa often correlates with enhanced binding to diols at physiological pH, though this relationship is not strictly linear [2].

Boronic acid pKa Diol binding Substituent effect

Chemiluminescence Enhancement: Ortho vs. para Substitution

In a capillary electrophoresis-chemiluminescence system, 3-octyloxyphenylboronic acid (the ortho-isomer) failed to enhance the luminol-hydrogen peroxide-horseradish peroxidase reaction, whereas 4-biphenylboronic acid showed a clear enhancing effect over 0.5–10 µM [1]. Although 2-octyloxyphenylboronic acid itself was not directly tested in this study, the data on 3-octyloxyphenylboronic acid illustrates that ortho-alkoxy substitution can dramatically alter a boronic acid's ability to modulate chemiluminescence compared to para-substituted or extended aromatic systems.

Chemiluminescence Saccharide detection Capillary electrophoresis

Validated Application Scenarios for 2-Octyloxyphenylboronic Acid


Dobutamine-Selective Ion-Selective Electrodes

The validated 58 mV/decade slope and detection limit of 1.7 × 10⁻⁵ mol/L make 2-octyloxyphenylboronic acid a reliable ionophore for constructing dobutamine-selective membrane electrodes [1]. Its performance is directly comparable to established carriers like TAPBA, offering a valuable alternative for analytical labs requiring catecholamine quantification.

Suzuki-Miyaura Cross-Coupling with Ortho-Alkoxy Halides

The ortho-octyloxy substitution pattern provides a defined steric and electronic profile that can influence the rate and selectivity of palladium-catalyzed cross-couplings [2]. The compound's high commercial purity (≥98%) supports reproducible coupling outcomes in the synthesis of biaryl pharmaceuticals and functional materials.

Steric Effects in Diol Recognition and Chemosensor Design

The distinct pKa (predicted 8.59±0.53) and the class-level evidence of altered chemiluminescence behavior compared to para-substituted analogs [3] position 2-octyloxyphenylboronic acid as a key probe for studying ortho-substituent effects on boronic acid-diol binding. This is relevant for designing selective glucose sensors or saccharide-responsive materials.

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